Cas no 51065-64-6 (6-Methyl-2-heptyne)

6-Methyl-2-heptyne (CAS 2733-72-6) is a branched alkyne with the molecular formula C8H14. This unsaturated hydrocarbon is characterized by its triple bond at the second carbon and a methyl substituent at the sixth position, imparting unique reactivity in organic synthesis. Its structure makes it a valuable intermediate for cross-coupling reactions, hydrofunctionalization, and polymerization processes. The compound's steric and electronic properties are advantageous in catalytic applications, particularly in the preparation of specialty chemicals and fine pharmaceuticals. 6-Methyl-2-heptyne is typically supplied as a high-purity liquid, ensuring consistent performance in research and industrial settings. Proper handling under inert conditions is recommended due to its flammability and sensitivity to air.
6-Methyl-2-heptyne structure
6-Methyl-2-heptyne structure
Product Name:6-Methyl-2-heptyne
CAS No:51065-64-6
MF:C8H14
MW:110.196762561798
CID:89620
PubChem ID:142809
Update Time:2025-05-20

6-Methyl-2-heptyne Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-2-heptyne
    • Methylheptyne
    • Isoamyl methyl acetylene
    • 6-methylhept-2-yne
    • 2-Heptyne,6-methyl
    • 6-Methyl-2-heptin
    • 6-Methyl-hept-2-in
    • 6-methyl-hept-2-yne
    • 6-Methyl-heptin-2
    • HIEALULIKYDRQN-UHFFFAOYSA
    • 51065-64-6
    • DTXSID40199068
    • MFCD00041619
    • AKOS025295402
    • Methyl isopentyl acetylene
    • HIEALULIKYDRQN-UHFFFAOYSA-
    • CH3C.equiv.C(CH2)2CH(CH3)2
    • FT-0621213
    • InChI=1/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3
    • 2-Heptyne, 6-methyl
    • HIEALULIKYDRQN-UHFFFAOYSA-N
    • DB-242816
    • MDL: MFCD00041619
    • Inchi: 1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3
    • InChI Key: HIEALULIKYDRQN-UHFFFAOYSA-N
    • SMILES: C(C)(C)CCC#CC

Computed Properties

  • Exact Mass: 110.11000
  • Monoisotopic Mass: 110.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: liquid
  • Density: 0,76 g/cm3
  • Melting Point: -86.55°C (estimate)
  • Boiling Point: 125 °C
  • Flash Point: Not available
  • Refractive Index: 1.4250
  • PSA: 0.00000
  • LogP: 2.44590
  • Solubility: Insoluble

6-Methyl-2-heptyne Security Information

6-Methyl-2-heptyne Customs Data

  • HS CODE:2901299090
  • Customs Data:

    China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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Additional information on 6-Methyl-2-heptyne

Introduction to 6-Methyl-2-heptyne (CAS No: 51065-64-6)

6-Methyl-2-heptyne, identified by its Chemical Abstracts Service (CAS) number 51065-64-6, is an organic compound belonging to the alkyne family. This compound features a seven-carbon chain with a triple bond at the second carbon and a methyl group at the sixth carbon, imparting unique chemical properties that make it of significant interest in synthetic chemistry and pharmaceutical research. The structural configuration of 6-Methyl-2-heptyne enables diverse functionalization pathways, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 6-Methyl-2-heptyne is C₈H₁₄, reflecting its composition of eight carbon atoms and fourteen hydrogen atoms. The presence of the triple bond (C≡C) and the methyl substituent (CH₃) influences its reactivity, making it a versatile building block for organic synthesis. In recent years, advances in synthetic methodologies have highlighted the utility of 6-Methyl-2-heptyne in constructing more intricate molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.

One of the most compelling aspects of 6-Methyl-2-heptyne is its role as a precursor in the synthesis of bioactive compounds. Researchers have leveraged its reactive sites to develop intermediates for drugs targeting various therapeutic areas, including oncology, neurology, and infectious diseases. For instance, recent studies have demonstrated its application in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active molecules. The ability to introduce modifications at both the triple bond and methyl group positions allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are critical for drug development.

The synthesis of 6-Methyl-2-heptyne typically involves acetylene-based reactions, such as alkylation or condensation processes. Modern catalytic systems have improved the efficiency and selectivity of these reactions, enabling cleaner routes to 6-Methyl-2-heptyne with minimal byproducts. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups adjacent to the triple bond with high precision. These advancements underscore the growing importance of 6-Methyl-2-heptyne as a synthetic intermediate in industrial-scale production.

In pharmaceutical research, 6-Methyl-2-heptyne has been explored for its potential in developing kinase inhibitors, which play a crucial role in cancer therapy. By serving as a scaffold for designing molecules that interact with specific enzymatic targets, researchers aim to enhance drug efficacy while minimizing side effects. Additionally, its incorporation into peptidomimetics has shown promise in modulating protein-protein interactions, offering new avenues for therapeutic intervention.

The agrochemical sector has also benefited from the use of 6-Methyl-2-heptyne derivatives. Its structural features contribute to the development of novel pesticides and herbicides with improved environmental profiles. For example, researchers have synthesized analogs of 6-Methyl-2-heptyne that exhibit herbicidal activity by inhibiting key plant enzymes involved in growth regulation. Such innovations align with global efforts to develop sustainable agricultural solutions.

From a chemical biology perspective, 6-Methyl-2-heptyne serves as a tool for studying metabolic pathways and enzyme mechanisms. Its incorporation into biomolecules allows researchers to track metabolic fluxes and identify key regulatory points within cellular systems. This approach has been instrumental in understanding diseases related to metabolic dysregulation and developing targeted therapies.

The analytical characterization of 6-Methyl-2-heptyne is another area where advancements have been made. Modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), provide detailed insights into its structure and purity. These tools are essential for ensuring that synthesized compounds meet stringent quality standards before proceeding to biological testing.

Future directions in the study of 6-Methyl-2-heptyne may involve exploring its potential in materials science applications. Its ability to form stable polymers or copolymers could lead to new materials with unique properties, such as high strength or thermal stability. Such developments would expand its utility beyond traditional chemical synthesis applications.

In summary, 6-Methyl-2-heptyne (CAS No: 51065-64-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate continues to drive innovation in pharmaceuticals, agrochemicals, and materials science. As research progresses, further applications of this versatile molecule are expected to emerge, reinforcing its importance in modern chemistry.

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